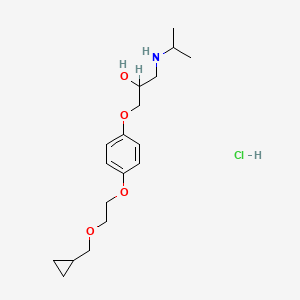

Cicloprolol Hydrochloride

Description

Properties

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO4.ClH/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15;/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQJSQQPCCLGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63659-12-1 (Parent) | |

| Record name | Cicloprolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20979981 | |

| Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63686-79-3 | |

| Record name | Cicloprolol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICLOPROLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T355YD4791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cicloprolol Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicloprolol Hydrochloride (also known as Cicloprolol or SL-75177) is a cardioselective β1-adrenergic receptor antagonist.[1] A key characteristic of its pharmacological profile is its partial agonist activity, often referred to as intrinsic sympathomimetic activity (ISA).[1] Although investigated for the management of hypertension and heart failure, Cicloprolol was never brought to market.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with adrenergic receptors and the subsequent downstream signaling pathways. Due to the compound not being marketed, specific quantitative binding affinities and detailed proprietary experimental protocols are not publicly available. Therefore, this guide outlines the generally accepted mechanisms for a compound of this class and describes the standard experimental methodologies used for characterization.

Primary Mechanism of Action: β1-Adrenergic Receptor Antagonism

Cicloprolol's primary therapeutic action is attributed to its competitive antagonism of β1-adrenergic receptors, which are predominantly located in cardiac tissue.

Receptor Selectivity

Cicloprolol is classified as a β1-selective antagonist, meaning it exhibits a higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors.[1] This selectivity is a crucial aspect of its design, aiming to minimize off-target effects associated with the blockade of β2-receptors, such as bronchoconstriction.

Downstream Signaling of β1-Adrenergic Receptor Blockade

The binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to β1-adrenergic receptors initiates a signaling cascade that increases heart rate, cardiac contractility, and conduction velocity. Cicloprolol, by blocking these receptors, attenuates these effects. The signaling pathway is as follows:

-

G-Protein Coupling: β1-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: Upon catecholamine binding, the α-subunit of the Gs protein activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium levels and enhanced cardiac function.

Cicloprolol competitively inhibits the initial step of this cascade, preventing catecholamine-induced activation of the Gs protein and the subsequent downstream signaling events.

Secondary Mechanism of Action: Intrinsic Sympathomimetic Activity (ISA)

A distinguishing feature of Cicloprolol is its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at β-adrenergic receptors.[1] This dual action of being an antagonist in the presence of high catecholamine levels and a weak agonist in their absence provides a unique pharmacological profile. The ISA of Cicloprolol is reported to be 30%, which is higher than many other beta-blockers but lower than that of xamoterol (B1682282) (45%).[1]

Partial Agonism and Downstream Signaling

As a partial agonist, Cicloprolol can weakly activate the β-adrenergic receptor, leading to a submaximal stimulation of the adenylyl cyclase pathway. In a state of low sympathetic tone (e.g., at rest), this can result in a mild increase in heart rate and contractility compared to non-ISA β-blockers.

Quantitative Data

Specific, publicly available quantitative data on the binding affinities (Ki or IC50 values) of this compound for β1 and β2 adrenergic receptors are not available in the reviewed literature. For a typical β1-selective antagonist, one would expect a significantly lower Ki value for the β1 receptor compared to the β2 receptor. The ISA would be quantified by its Emax value in a functional assay relative to a full agonist like isoproterenol (B85558).

Table 1: Hypothetical Quantitative Data for a β1-Selective Antagonist with ISA

| Parameter | Receptor | Value (Hypothetical) | Description |

| Binding Affinity (Ki) | β1-Adrenergic Receptor | Low nM range | High affinity for the target receptor. |

| β2-Adrenergic Receptor | High nM to µM range | Lower affinity, indicating selectivity. | |

| Functional Activity (Emax) | β-Adrenergic Receptor | ~30% of Isoproterenol | Partial agonist activity. |

Note: The values in this table are illustrative for a compound with the described characteristics and are not actual reported data for Cicloprolol.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following standard methodologies are employed to characterize β-adrenergic receptor antagonists with intrinsic sympathomimetic activity.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for its receptor.

-

Objective: To determine the affinity of Cicloprolol for β1 and β2 adrenergic receptors.

-

General Protocol:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing either β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells stably expressing the human recombinant receptors).

-

Radioligand: Use a radiolabeled antagonist with high affinity for β-receptors, such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol.

-

Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Cicloprolol.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Cicloprolol concentration. The IC50 (concentration of Cicloprolol that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays (cAMP Accumulation Assay)

These assays are used to determine the functional activity of a compound, i.e., whether it is an agonist, antagonist, or partial agonist.

-

Objective: To quantify the intrinsic sympathomimetic activity of Cicloprolol.

-

General Protocol:

-

Cell Culture: Use a cell line expressing the β-adrenergic receptor of interest (e.g., HEK293-β1AR).

-

Stimulation: Treat the cells with varying concentrations of Cicloprolol in the presence and absence of a full agonist (e.g., isoproterenol). A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis:

-

To determine agonist activity, plot cAMP levels against Cicloprolol concentration to generate a dose-response curve and determine the Emax and EC50.

-

To determine antagonist activity, plot the response to a fixed concentration of isoproterenol against varying concentrations of Cicloprolol to determine the IC50.

-

-

Conclusion

This compound is a β1-selective adrenergic receptor antagonist with partial agonist activity. Its mechanism of action involves the competitive blockade of β1-adrenergic receptors, thereby reducing the effects of catecholamines on the heart. Concurrently, its intrinsic sympathomimetic activity allows for a low level of receptor stimulation in the absence of high sympathetic tone. While the qualitative aspects of its pharmacology are understood, a lack of publicly available quantitative binding and functional data for Cicloprolol limits a more in-depth analysis of its potency and selectivity. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to fully characterize the mechanism of action of a compound such as Cicloprolol.

References

Cicloprolol Hydrochloride: An In-depth Technical Guide on a Selective Beta-1 Adrenergic Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cicloprolol (B107668) Hydrochloride is a beta-adrenergic receptor antagonist characterized by its selectivity for the beta-1 (β1) adrenergic receptor.[1] As a member of the beta-blocker class of drugs, its primary mechanism of action involves competing with endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, for binding to β1-receptors. These receptors are predominantly located in the cardiac tissue. By selectively blocking these receptors, cicloprolol mitigates the downstream signaling cascades that lead to increased heart rate, myocardial contractility, and blood pressure. This selectivity for β1-receptors over β2-receptors, which are abundant in bronchial and vascular smooth muscle, is a critical attribute, as it minimizes the potential for adverse effects like bronchoconstriction.[2] This technical guide provides a comprehensive overview of the pharmacological principles underlying cicloprolol's action, detailed methodologies for its preclinical evaluation, and a visual representation of the relevant biological pathways and experimental workflows.

Quantitative Data Presentation

A thorough review of publicly available scientific literature did not yield specific quantitative binding affinity (Ki) or functional antagonism (pA2) values for Cicloprolol Hydrochloride. To illustrate the expected data presentation for a selective beta-1 adrenergic antagonist, representative data for Metoprolol, a well-characterized drug in this class, is presented below.

Table 1: Representative Binding Affinity (Ki) for a Selective Beta-1 Adrenergic Antagonist (Metoprolol)

| Receptor Subtype | Ki (nM) | Selectivity Ratio (β2/β1) |

| Beta-1 Adrenergic Receptor | 7.73 | ~30 |

| Beta-2 Adrenergic Receptor | 6.28 (for S-enantiomer) |

Note: Data presented is for the S-enantiomer of Metoprolol and is intended to be representative of a selective beta-1 antagonist.[3] The selectivity ratio indicates a roughly 30-fold higher affinity for the beta-1 receptor.

Table 2: Representative Functional Antagonism (pA2) for a Selective Beta-1 Adrenergic Antagonist (Metoprolol)

| Tissue Preparation | Agonist | pA2 Value |

| Guinea Pig Left Atria (β1) | Isoprenaline | 7.7 |

| Guinea Pig Trachea (β2) | Terbutaline | < 5.0 |

Note: This data is representative for Metoprolol and illustrates its functional selectivity for the beta-1 receptor.

Experimental Protocols

Radioligand Binding Assay for Beta-1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the beta-1 adrenergic receptor.

Methodology:

-

Membrane Preparation:

-

Utilize a cell line stably expressing the human beta-1 adrenergic receptor (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh cold buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the prepared cell membranes (typically 10-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol), and a range of concentrations of the unlabeled test compound.

-

To determine non-specific binding, include wells containing the membranes, radioligand, and a high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[4]

-

Functional Antagonism Assay (Schild Analysis)

Objective: To determine the functional antagonist potency (pA2) of a test compound (e.g., this compound) at the beta-1 adrenergic receptor and to assess its mode of antagonism.

Methodology:

-

Tissue Preparation:

-

Isolate guinea pig right atria (a tissue rich in beta-1 receptors).

-

Mount the atria in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Connect the atria to an isometric force transducer to record the rate of spontaneous contractions.

-

Allow the tissue to equilibrate for at least 60 minutes, with regular washing, until a stable baseline rate is achieved.

-

-

Cumulative Concentration-Response Curves:

-

Generate a cumulative concentration-response curve for a beta-adrenergic agonist (e.g., isoprenaline) by adding increasing concentrations of the agonist to the organ bath and recording the increase in atrial rate.

-

After obtaining the maximum response, wash the tissue extensively to return to the baseline rate.

-

Introduce a fixed concentration of the antagonist (e.g., this compound) into the organ bath and allow it to incubate with the tissue for a predetermined equilibration period (e.g., 30-60 minutes).

-

In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Repeat this procedure with several increasing concentrations of the antagonist.

-

-

Data Analysis (Schild Plot):

-

For each concentration of the antagonist, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 (the concentration of the agonist that produces 50% of the maximal response) in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

Construct a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.[5]

-

Perform a linear regression on the Schild plot. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

The pA2 value is the x-intercept of the regression line.[6] A higher pA2 value indicates a more potent antagonist.[7]

-

Mandatory Visualizations

Signaling Pathway

Caption: Beta-1 adrenergic receptor signaling cascade and the inhibitory action of Cicloprolol.

Experimental Workflows

Caption: Workflow for determining Cicloprolol's binding affinity via radioligand assay.

Caption: Experimental workflow for Schild analysis to determine Cicloprolol's pA2 value.

References

- 1. Cicloprolol - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]

- 5. Pa2 determination | PPTX [slideshare.net]

- 6. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

Investigating the Partial Beta-2 Agonist Activity of Cicloprolol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicloprolol Hydrochloride is a beta-adrenergic receptor antagonist with a notable characteristic: partial agonist activity at the beta-2 adrenergic receptor (β2-AR). This intrinsic sympathomimetic activity (ISA) bestows upon it a unique pharmacological profile, distinguishing it from traditional beta-blockers. This technical guide provides a comprehensive overview of the methodologies used to investigate and quantify the partial β2-agonist activity of Cicloprolol. It details the underlying signaling pathways, experimental protocols for in vitro and in vivo characterization, and a framework for data analysis and presentation. Due to the limited availability of specific quantitative data for Cicloprolol, this guide will also draw upon data from the structurally and pharmacologically similar compound, Celiprolol (B1668369), to illustrate key concepts and experimental outcomes.

Introduction to Cicloprolol and Partial Agonism

Cicloprolol is a β-adrenergic receptor antagonist that exhibits selectivity for the β1-adrenergic receptor.[1] A key feature of Cicloprolol is its weak partial agonist or intrinsic sympathomimetic activity (ISA) at the β-adrenergic receptors, which has been estimated to be around 30%.[1] This is higher than many other beta-blockers but lower than agents like xamoterol.[1] This partial agonism means that Cicloprolol can weakly stimulate β2-adrenergic receptors in addition to blocking them from the effects of full agonists like epinephrine.[2] This dual action can lead to therapeutic advantages, such as causing less bradycardia and bronchoconstriction compared to non-selective beta-blockers.[1][2]

Partial agonists are ligands that bind to a receptor but elicit a submaximal response, even at saturating concentrations, compared to a full agonist.[3] The degree of this response is defined as the drug's intrinsic activity (IA) or efficacy. A full agonist has an IA of 1, a neutral antagonist has an IA of 0, and a partial agonist has an IA between 0 and 1.

The Beta-2 Adrenergic Receptor Signaling Pathway

The primary signaling pathway for the β2-adrenergic receptor involves its coupling to a stimulatory G-protein (Gs).[4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][5] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a physiological response, such as smooth muscle relaxation in the bronchioles and blood vessels.[4] A secondary, G-protein-independent pathway involving β-arrestin has also been described, which is primarily involved in receptor desensitization and internalization.

Experimental Investigation of Partial Beta-2 Agonist Activity

To quantify the partial agonist activity of this compound, a series of in vitro and in vivo experiments are necessary. These experiments aim to determine key pharmacological parameters such as binding affinity (Ki), potency (EC50), and intrinsic activity (IA).

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays utilize a radioactively labeled ligand that binds to the receptor of interest.

Objective: To determine the binding affinity (Ki) of Cicloprolol for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).[7][8]

-

Radioligand: A high-affinity, β-adrenergic receptor radioligand such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol is used.[3]

-

Competition Binding Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Cicloprolol.

-

Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.[8]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Cicloprolol (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Table 1: Representative Radioligand Binding Data for a Partial β2-Agonist (Celiprolol)

| Parameter | Value | Reference Compound | Receptor Source |

| Ki (nM) | 15.7 - 23.9 | - | Human ventricular myocardium |

| pA2 | 6.45 ± 0.11 | Isoproterenol | Guinea-pig trachea |

Functional Assays: cAMP Accumulation

Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist, and for quantifying its efficacy and potency. The measurement of cAMP accumulation is a direct readout of β2-AR activation.[9]

Objective: To determine the potency (EC50) and intrinsic activity (IA) of Cicloprolol in stimulating cAMP production.

Methodology:

-

Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., HEK293, CHO, or A549 cells) are cultured in appropriate media.

-

Assay Protocol:

-

Cells are seeded in multi-well plates and grown to a suitable confluency.

-

The cells are then incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

-

Increasing concentrations of Cicloprolol are added to the cells and incubated for a specific period. A full β2-agonist, such as isoproterenol, is used as a positive control to determine the maximal response.

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Detection: The intracellular cAMP concentration is measured using a commercially available kit, typically based on competitive immunoassay principles such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen technology.[9][10][11][12][13]

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of Cicloprolol. The EC50 (the concentration of Cicloprolol that produces 50% of its maximal effect) and the Emax (the maximal effect) are determined from this curve. The intrinsic activity (IA) is calculated as the ratio of the Emax of Cicloprolol to the Emax of the full agonist (isoproterenol).

Table 2: Representative Functional Data for a Partial β2-Agonist (Celiprolol)

| Parameter | Value | Full Agonist | Assay System |

| Intrinsic Activity (IA) | Weak | Isoproterenol | Anesthetized dogs (vasodilation) |

| Effect | Bronchodilation | - | Anesthetized cats |

In Vivo Assessment of Partial Beta-2 Agonist Activity

In vivo studies are essential to confirm the physiological relevance of the in vitro findings. For a partial β2-agonist, these studies typically involve measuring changes in heart rate, blood pressure, and airway resistance.

Methodology:

-

Animal Models: Anesthetized or conscious animal models, such as rats or dogs, are commonly used.[14][15]

-

Parameters Measured:

-

Hemodynamics: Heart rate and blood pressure are continuously monitored following intravenous or oral administration of Cicloprolol. A partial β2-agonist is expected to cause a smaller increase in heart rate and a decrease in diastolic blood pressure (due to vasodilation) compared to a full agonist.[14][16]

-

Bronchodilation: Airway resistance is measured in response to a bronchoconstrictor (e.g., histamine (B1213489) or methacholine) with and without pre-treatment with Cicloprolol. A partial β2-agonist should attenuate the bronchoconstrictor response.[15]

-

-

Data Analysis: Dose-response curves are constructed for the measured physiological parameters to determine the in vivo potency and efficacy of Cicloprolol.

Conclusion

The investigation of the partial β2-agonist activity of this compound requires a multi-faceted approach combining in vitro and in vivo pharmacological techniques. Radioligand binding assays are fundamental for determining its affinity for the β2-adrenergic receptor, while functional assays, particularly cAMP accumulation studies, are crucial for quantifying its potency and intrinsic activity. In vivo studies provide the ultimate validation of its physiological effects. While specific quantitative data for Cicloprolol remains limited in publicly accessible literature, the methodologies outlined in this guide, and illustrated with data from the analogous compound Celiprolol, provide a robust framework for the comprehensive characterization of its unique pharmacological profile. Such studies are essential for understanding its therapeutic potential and for the development of future selective adrenoceptor modulators.

References

- 1. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ChemiSCREEN™ beta2 Adrenergic Receptor Membrane Preparation [discoverx.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 10. cosmobio.co.jp [cosmobio.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. resources.revvity.com [resources.revvity.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Partial agonist activity of celiprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of intrinsic sympathomimetic activity of beta-adrenoceptor blockers on the heart rate and blood pressure responses to graded exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Celiprolol Hydrochloride in Vascular Ehlers-Danlos Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Ehlers-Danlos syndrome (vEDS) is a rare, autosomal dominant connective tissue disorder characterized by severe fragility of the vascular and visceral tissues.[1][2][3] It is the most severe form of Ehlers-Danlos syndrome, with life-threatening complications including arterial dissection and rupture, as well as intestinal and uterine perforation.[1][2][3] The underlying cause of vEDS is a mutation in the COL3A1 gene, which encodes the pro-alpha-1 chain of type III procollagen, a critical component of the extracellular matrix in blood vessels and hollow organs.[1][4][5] This genetic defect leads to a compromised structural integrity of these tissues, predisposing individuals to catastrophic events.[1][2] This guide provides an in-depth overview of the current research on Celiprolol (B1668369) Hydrochloride, a third-generation beta-blocker, as a promising therapeutic intervention in the management of vEDS.

The Pathophysiology of Vascular Ehlers-Danlos Syndrome

Mutations in the COL3A1 gene disrupt the synthesis, structure, or secretion of type III procollagen, leading to a cascade of pathological events at the cellular and tissue levels. The resulting deficiency of functional type III collagen weakens the arterial walls, making them susceptible to dissection and rupture even under normal hemodynamic stress.[1] While the primary defect lies in the extracellular matrix, recent research suggests that dysregulated intracellular signaling pathways, such as the transforming growth factor-beta (TGF-β) and the PLC/IP3/PKC/ERK pathways, may also contribute to the vascular pathology in vEDS.[1][2][6][7]

Pharmacology of Celiprolol Hydrochloride

Celiprolol Hydrochloride is a unique adrenergic agent with a multifaceted pharmacological profile. It acts as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist.[8][9][10] This dual activity distinguishes it from other beta-blockers. The β1-antagonism leads to a reduction in heart rate and blood pressure, thereby decreasing hemodynamic stress on the fragile vasculature.[5][8] The partial β2-agonism is thought to contribute to its vasodilatory properties and may have a beneficial effect on collagen synthesis.[8][9][11] Unlike non-selective beta-blockers, celiprolol generally does not cause bronchoconstriction.[9][12][13]

Clinical Evidence for Celiprolol in vEDS

The primary evidence supporting the use of celiprolol in vEDS comes from the landmark Beta-Blockers in Ehlers-Danlos Syndrome Treatment (BBEST) trial, an open-label, randomized controlled trial.[6][14][15] This trial, along with subsequent observational studies, has demonstrated a significant reduction in the incidence of major vascular events in patients with vEDS treated with celiprolol.

Quantitative Data Summary

| Study / Trial | Number of Patients | Treatment Group | Control Group | Key Outcomes | Reference |

| BBEST Trial | 53 | Celiprolol (n=25) | No Treatment (n=28) | 3-fold reduction in arterial events in the celiprolol group. The trial was stopped early due to significant benefit. | [8][14][15] |

| Swedish Cohort Study | 40 | Celiprolol | N/A (Observational) | Annual risk of a major vascular event was 4.7%, comparable to the BBEST trial's treatment arm (5%) and lower than the control arm (12%). | [12][16][17] |

| Frank et al. Observational Study | 144 | Celiprolol | Untreated Controls | Improved survival in patients treated with celiprolol, with a dose-dependent effect (best protection at 400 mg/day). | [12] |

Experimental Protocols

The BBEST Trial: A Detailed Methodology

The Beta-Blockers in Ehlers-Danlos Syndrome Treatment (BBEST) trial was a prospective, multicenter, randomized, open-label trial with a blinded assessment of clinical events.

-

Inclusion Criteria: Patients aged 15-65 years fulfilling the major and minor Villefranche diagnostic criteria for vascular EDS. A confirmed COL3A1 mutation was not mandatory for inclusion.[8][15]

-

Exclusion Criteria: Standard contraindications for beta-blocker therapy.

-

Randomization: Patients were randomly assigned to either the celiprolol group or a no-treatment control group.

-

Treatment Protocol: The celiprolol group received an initial dose that was progressively titrated up to a target dose of 400 mg per day (200 mg twice daily).[15][18]

-

Primary Endpoint: The primary endpoints were the occurrence of arterial dissection or rupture, intestinal perforation, or uterine rupture.[14]

-

Follow-up: Patients were followed for a planned duration of 5 years. The trial was stopped prematurely after a median follow-up of 64 months due to a significant benefit observed in the celiprolol group.[14]

DiSCOVER Trial: A Prospective Phase 3 Study

The DiSCOVER trial is a prospective, Phase 3, randomized, double-blind, placebo-controlled study designed to further evaluate the efficacy of celiprolol in vEDS patients.

-

Inclusion Criteria: Patients aged 15 years or older with a genetically confirmed pathogenic COL3A1 variant.[9][18]

-

Study Design: Approximately 150 patients will be randomized in a 2:1 ratio to receive either celiprolol or a placebo.[9][18]

-

Treatment: The treatment group will receive celiprolol, with a target dose of 400 mg per day (200 mg twice daily).[18]

-

Primary Endpoint: The study will conclude after the accrual of 46 qualifying vEDS-related clinical events requiring medical attention.[9][18]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Celiprolol in vEDS

Caption: Proposed mechanism of Celiprolol in vEDS.

BBEST Clinical Trial Workflow

Caption: Workflow of the BBEST clinical trial.

Conclusion and Future Directions

Celiprolol Hydrochloride has emerged as a cornerstone in the management of vascular Ehlers-Danlos syndrome, with compelling evidence from clinical trials demonstrating its efficacy in reducing life-threatening vascular events. Its unique pharmacological profile, combining β1-adrenoceptor antagonism with partial β2-adrenoceptor agonism, likely contributes to its protective effects by reducing hemodynamic stress and potentially modulating collagen synthesis.

Despite the promising results, further research is warranted to fully elucidate the molecular mechanisms underlying celiprolol's benefits in vEDS. The ongoing DiSCOVER trial will provide crucial, high-quality evidence to solidify its role in the treatment of this devastating disease. Future investigations should also focus on long-term outcomes, optimal dosing strategies, and the potential for combination therapies to further improve the prognosis for individuals living with vEDS.

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. ehlers-danlos.com [ehlers-danlos.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. fightveds.org [fightveds.org]

- 6. Research Reveals Signaling Pathway for VEDS - The VEDS Movement [thevedsmovement.org]

- 7. The Impact of Celiprolol in Vascular Ehlers–Danlos Syndrome: A Systematic Review of Current Evidence | MDPI [mdpi.com]

- 8. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Trial to Compare the Efficacy of Celiprolol to Placebo in Patients With Vascular Ehlers-Danlos Syndrome [ctv.veeva.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. The Impact of Celiprolol in Vascular Ehlers-Danlos Syndrome: A Systematic Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acertx.com [acertx.com]

- 13. fightveds.org [fightveds.org]

- 14. Clinical Studies in vascular EDS [annabelleschallenge.org]

- 15. researchgate.net [researchgate.net]

- 16. ehlersdanlosnews.com [ehlersdanlosnews.com]

- 17. Vascular EDS Clinical Trial - Celiprolol [annabelleschallenge.org]

- 18. DiSCOVER Celiprolol | Clinical Trials for Vascular Ehlers-Danlos Syndrome (VEDS) [discoverceliprolol.com]

Initial in vitro characterization of Cicloprolol Hydrochloride's properties

An In-depth Technical Guide to the Initial In Vitro Characterization of Celiprolol Hydrochloride's Properties

Introduction

Celiprolol Hydrochloride is a third-generation beta-adrenoceptor antagonist distinguished by its unique pharmacological profile.[1][2] It exhibits high selectivity as an antagonist for β1-adrenergic receptors while concurrently acting as a partial agonist at β2-adrenergic receptors.[1][2] This selective adrenoceptor modulation (SAM) confers a cardiovascular profile that includes antihypertensive and antianginal effects with a reduced incidence of common beta-blocker-associated side effects such as bronchoconstriction.[2] This guide provides a comprehensive overview of the initial in vitro characterization of Celiprolol Hydrochloride, detailing its receptor binding affinity, functional activity, and the experimental protocols utilized for these assessments.

Core Properties of Celiprolol Hydrochloride

Celiprolol's distinct mechanism of action stems from its multifaceted interaction with adrenergic receptors. It primarily functions by blocking β1-adrenergic receptors in the heart, leading to a reduction in heart rate and cardiac output.[3] Unlike non-selective beta-blockers, its selectivity for β1-receptors minimizes effects on β2-receptors in other tissues.[3] Furthermore, Celiprolol possesses intrinsic sympathomimetic activity (ISA) due to its partial agonism at β2-receptors, which contributes to its vasodilatory effects and a more favorable side-effect profile.[3]

Quantitative Analysis of In Vitro Properties

The in vitro characteristics of Celiprolol Hydrochloride have been quantified through various assays, providing insights into its receptor affinity and functional potency.

Table 1: In Vitro Receptor Binding Affinity of Celiprolol

| Receptor Subtype | Tissue/System | Finding | Reference |

| β1-Adrenoceptor | Rat Heart Membranes | 35-fold higher affinity for β1 vs. β2 | [1] |

| β-Adrenergic Receptors | Not Specified | Inhibitory constant (Ki) values range from 1.4 x 10⁻⁷ M to 8.3 x 10⁻⁶ M | [1] |

| β1-Adrenoceptor | Dog Ventricular Muscle | Ki of 2.6 x 10⁻⁷ M against isoproterenol-stimulated adenylate cyclase | [1] |

| β1-Adrenoceptor | Human Heart | High affinity binding | [4] |

| β2-Adrenoceptor | Human Lung Tissue | Low affinity binding | [4] |

Table 2: Functional Activity of Celiprolol

| Assay Type | Cell Line/Tissue | Observation | Reference |

| Adenylate Cyclase Assay | S49 Lymphoma Cells (Wild-Type) | Did not stimulate adenylate cyclase | [5] |

| Receptor Sequestration | S49 Lymphoma Cells (Intact) | Did not induce sequestration of beta-adrenergic receptors | [5] |

| Receptor Down-regulation | S49 Lymphoma Cells (Wild-Type) | Exposure led to the loss of approximately half of the total cellular beta-adrenergic receptors | [5] |

| Bronchial Relaxation | Human Isolated Bronchi | Failed to produce relaxation | [4] |

Experimental Protocols

The characterization of Celiprolol Hydrochloride's in vitro properties relies on established experimental methodologies.

Radioligand Binding Assays

These assays are fundamental in determining the affinity of a ligand for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of Celiprolol for β1 and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing the target receptors (e.g., rat heart for β1, rat lung or reticulocytes for β2).[1][4]

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-Dihydroalprenolol, [³H]-DHA) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Celiprolol.[6][7]

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a sufficient duration to reach equilibrium.[6][7]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Celiprolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

References

- 1. Celiprolol Hydrochloride|Selective β-Adrenoceptor Modulator [benchchem.com]

- 2. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Celiprolol Hydrochloride used for? [synapse.patsnap.com]

- 4. Pharmacological actions of the selective and non-selective beta-adrenoceptor antagonists celiprolol, bisoprolol and propranolol on human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

Cicloprolol Hydrochloride molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicloprolol (B107668) Hydrochloride is a selective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), also known as partial agonist activity.[1] Developed as a potential antihypertensive agent, its unique pharmacological profile distinguishes it from many other beta-blockers. This technical guide provides an in-depth overview of the molecular structure, physicochemical and pharmacological properties, and analytical and synthetic methodologies related to Cicloprolol Hydrochloride.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of Cicloprolol. The compound is a racemic mixture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

| Molecular Formula | C₁₈H₃₀ClNO₄ | |

| Molecular Weight | 359.9 g/mol | |

| CAS Number | 63686-79-3 | |

| Appearance | White to off-white solid (presumed) | |

| Solubility | Soluble in water (presumed due to hydrochloride salt form) |

Pharmacological Properties

Mechanism of Action

Cicloprolol is a cardioselective β1-adrenergic receptor antagonist. This selectivity means it primarily targets β1 receptors in the heart, leading to a decrease in heart rate and contractility, thus reducing myocardial oxygen demand. A key feature of Cicloprolol is its partial agonist activity at the β1-adrenoceptor.[2] This intrinsic sympathomimetic activity can be beneficial in certain clinical scenarios, potentially preventing profound bradycardia or negative inotropic effects sometimes associated with pure antagonists.

Pharmacodynamics

The primary pharmacodynamic effects of Cicloprolol are mediated through its interaction with the β1-adrenergic receptor. As a selective antagonist, it blocks the effects of catecholamines (e.g., adrenaline and noradrenaline) at these receptors. Its partial agonist activity means that in situations of low sympathetic tone, it can cause a slight activation of the receptor, while in the presence of high catecholamine levels, it acts as a competitive antagonist.

Pharmacokinetics

Studies in uremic patients have investigated the pharmacokinetic profile of Cicloprolol. Like many beta-blockers, its pharmacokinetic parameters, including elimination half-life and clearance, can be affected by renal function.

Signaling Pathway

This compound exerts its effects by modulating the β1-adrenergic receptor signaling pathway. As an antagonist with partial agonist activity, it competes with endogenous catecholamines for binding to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling cascade for β1-adrenergic receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in increased heart rate and contractility. By blocking this pathway, Cicloprolol reduces the chronotropic and inotropic responses to sympathetic stimulation.

Experimental Protocols

Synthesis of Cicloprolol

A potential synthetic route for Cicloprolol starts from 4-benzyloxyphenol. A representative multi-step synthesis for a structurally similar beta-blocker is outlined below, which could be adapted for Cicloprolol.

Representative Synthesis Protocol (adapted for Cicloprolol):

-

Alkylation of 4-benzyloxyphenol: React 4-benzyloxyphenol with 1-bromo-2-(cyclopropylmethoxy)ethane in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to form 1-(benzyloxy)-4-(2-(cyclopropylmethoxy)ethoxy)benzene.

-

Debenzylation: Remove the benzyl (B1604629) protecting group via catalytic hydrogenation (e.g., H₂ over Pd/C) to yield 4-(2-(cyclopropylmethoxy)ethoxy)phenol.

-

Epoxidation: React the resulting phenol (B47542) with epichlorohydrin (B41342) in the presence of a base (e.g., NaOH) to form the corresponding glycidyl (B131873) ether.

-

Epoxide Ring Opening: React the glycidyl ether with isopropylamine (B41738) in a suitable solvent (e.g., methanol (B129727) or ethanol) to open the epoxide ring and form the Cicloprolol base.

-

Salt Formation: Dissolve the Cicloprolol base in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrochloric acid to precipitate this compound.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system.

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable methods for the determination and quantification of this compound.

Representative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of Cicloprolol (e.g., around 220-280 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent, filter through a 0.45 µm filter before injection.

Representative GC-MS Method:

Due to the low volatility of Cicloprolol, derivatization is necessary for GC analysis.

-

Extraction: Extract Cicloprolol from the sample matrix (e.g., plasma) using a suitable organic solvent.

-

Derivatization: React the extracted and dried Cicloprolol with a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or a perfluoroacylating agent like heptafluorobutyric anhydride) to form a more volatile derivative.

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature hold followed by a temperature ramp to an appropriate final temperature to ensure separation from other components.

-

-

MS Detection: Use electron ionization (EI) and monitor characteristic fragment ions for quantification (Selected Ion Monitoring, SIM) and confirmation (full scan).

Pharmacological Assays

Receptor Binding Assay (Competitive Inhibition):

This assay is used to determine the affinity (Ki) of Cicloprolol for β1 and β2 adrenergic receptors and thus its selectivity.

-

Materials:

-

Cell membranes expressing either human β1 or β2 adrenergic receptors.

-

A radiolabeled antagonist with high affinity for both receptors (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Cicloprolol.

-

Separate the bound and free radioligand by rapid filtration through the glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the Cicloprolol concentration.

-

Determine the IC₅₀ value (the concentration of Cicloprolol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Compare the Ki values for β1 and β2 receptors to determine the selectivity.

-

Functional Assay (cAMP Accumulation):

This assay is used to determine the partial agonist activity of Cicloprolol.

-

Materials:

-

Intact cells expressing β1-adrenergic receptors (e.g., CHO or HEK293 cells).

-

This compound at various concentrations.

-

A full agonist (e.g., isoproterenol) as a positive control.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Pre-treat the cells with the phosphodiesterase inhibitor.

-

Stimulate the cells with varying concentrations of Cicloprolol or the full agonist.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the Emax (maximum effect) and EC₅₀ (concentration for 50% of the maximal effect) for both Cicloprolol and the full agonist.

-

The intrinsic activity (α) of Cicloprolol is calculated as the ratio of its Emax to the Emax of the full agonist. A value between 0 and 1 indicates partial agonism.

-

Conclusion

This compound is a β1-selective adrenoceptor antagonist with a distinct pharmacological profile due to its partial agonist activity. This guide has provided a comprehensive overview of its molecular structure, properties, and the experimental methodologies relevant to its synthesis, analysis, and pharmacological characterization. The detailed protocols and pathway diagrams serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into its clinical efficacy and safety profile is warranted to fully understand its therapeutic potential.

References

- 1. [Demonstration in healthy volunteers of the partial agonist effect of a cardioselective beta-blocker, cicloprolol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Haemodynamic dose-response actions of cicloprolol in left ventricular dysfunction due to ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Hydrophilic Nature of Cicloprolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophilic properties of Cicloprolol Hydrochloride, a selective β1-adrenoceptor partial agonist. A comprehensive understanding of the physicochemical characteristics of a drug candidate is paramount in the early stages of drug development for predicting its pharmacokinetic and pharmacodynamic behavior. This document summarizes the available quantitative data, outlines detailed experimental protocols for determining key hydrophilic parameters, and visualizes the relevant biological pathway.

Physicochemical Properties of Cicloprolol and its Hydrochloride Salt

The hydrophilicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Key indicators of hydrophilicity include the partition coefficient (logP) and aqueous solubility. Cicloprolol, the active moiety, possesses both hydrophobic and hydrophilic functional groups, and its formulation as a hydrochloride salt is intended to enhance its aqueous solubility.

| Property | Compound | Value | Source |

| Molecular Formula | Cicloprolol | C18H29NO4 | --INVALID-LINK-- |

| This compound | C18H30ClNO4 | --INVALID-LINK-- | |

| Molecular Weight | Cicloprolol | 323.43 g/mol | --INVALID-LINK-- |

| This compound | 359.89 g/mol | --INVALID-LINK-- | |

| XLogP3 | Cicloprolol | 2.4 | --INVALID-LINK-- |

| Aqueous Solubility | This compound | Data not available in the searched literature. |

Note: XLogP3 is a computationally predicted logarithm of the octanol/water partition coefficient. A lower logP value is generally indicative of higher hydrophilicity. The value of 2.4 for Cicloprolol suggests a molecule with a balance of lipophilic and hydrophilic characteristics. The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility compared to the free base.

Experimental Protocols

Accurate experimental determination of physicochemical properties is essential for drug development. The following are standard protocols for determining the partition coefficient and aqueous solubility.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the logP of a compound.

Principle: The partition coefficient is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For pharmaceuticals, these phases are typically n-octanol (representing a lipophilic environment) and water or a buffer (representing an aqueous physiological environment).

Materials:

-

This compound

-

n-Octanol (reagent grade, pre-saturated with water/buffer)

-

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Centrifuge

-

Mechanical shaker or vortex mixer

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography - HPLC)

-

Glassware: separatory funnels or centrifuge tubes

Procedure:

-

Preparation of Pre-saturated Solvents: Mix n-octanol and PBS (pH 7.4) in a large vessel and shake vigorously for 24 hours. Allow the phases to separate completely. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase (PBS). The concentration should be such that it can be accurately measured in both phases.

-

Partitioning:

-

Add a known volume of the this compound stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of pre-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected logP value.

-

Shake the mixture for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The logP is the logarithm of this value: logP = log10(P)

Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials:

-

This compound (solid)

-

Purified water or buffer of desired pH (e.g., PBS pH 7.4)

-

Constant temperature shaker bath

-

Centrifuge and/or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

-

Glass vials

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous medium. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the solution.

-

Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter.

-

Quantification: Dilute the filtered supernatant to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV) and determine the concentration of the dissolved this compound.

-

Calculation: The aqueous solubility is reported as the concentration of the dissolved compound (e.g., in mg/mL or µM).

Mechanism of Action and Signaling Pathway

Cicloprolol is a selective partial agonist of the β1-adrenergic receptor. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the regulation of cardiac function. The binding of an agonist, such as Cicloprolol, to the β1-adrenoceptor initiates a downstream signaling cascade.

The diagram above illustrates the activation of the β1-adrenergic receptor by Cicloprolol. This leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the physiological effects of Cicloprolol, such as a modest increase in heart rate and contractility.

This technical guide provides a foundational understanding of the hydrophilic nature of this compound. The provided experimental protocols serve as a starting point for researchers to quantitatively assess its physicochemical properties, which are essential for its continued development and formulation.

Methodological & Application

Application Notes and Protocols for the Use of Cicloprolol Hydrochloride in In Vivo Cardiovascular Rat Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cicloprolol Hydrochloride, often referred to as Celiprolol Hydrochloride, is a third-generation beta-blocker with a unique pharmacological profile. It acts as a selective beta-1 adrenergic receptor antagonist and a partial beta-2 adrenergic receptor agonist.[1][2][3] This dual-action mechanism, coupled with its vasodilatory properties mediated by nitric oxide (NO) production, makes it a subject of interest in cardiovascular research.[1][4] These application notes provide detailed protocols for utilizing this compound in in vivo rat models to investigate its cardiovascular effects.

Mechanism of Action

Cicloprolol's primary cardiovascular effects stem from its interaction with adrenergic receptors and its influence on vascular tone.

-

Beta-1 Adrenergic Receptor Antagonism: By blocking beta-1 receptors predominantly located in the heart, Cicloprolol reduces heart rate (negative chronotropic effect) and the force of cardiac contraction (negative inotropic effect).[1][5] This action decreases myocardial oxygen demand and contributes to its antihypertensive effects.[1]

-

Partial Beta-2 Adrenergic Receptor Agonism: Unlike traditional non-selective beta-blockers, Cicloprolol exhibits partial agonist activity at beta-2 adrenergic receptors found in vascular and bronchial smooth muscles.[1][2] This activity leads to vasodilation and bronchodilation, mitigating some of the common side effects associated with non-selective beta-blockers.[1]

-

Vasodilation via Nitric Oxide Production: Cicloprolol stimulates endothelial nitric oxide synthase (eNOS), leading to increased production of NO.[1][4] NO is a potent vasodilator that relaxes vascular smooth muscle, reduces peripheral resistance, and further lowers blood pressure.[1][6]

Signaling Pathways

The following diagram illustrates the proposed signaling pathways for this compound's cardiovascular effects.

Data Presentation

The following table summarizes the quantitative data on the cardiovascular effects of this compound in a rat model.

| Parameter | Animal Model | This compound Dose (i.v.) | Change from Baseline | Reference |

| Heart Rate | Catecholamine-depleted, pentobarbital-anesthetized, vagotomized rats | 10 µg/kg to 1 mg/kg | Dose-related increase | [7] |

| 1 mg/kg (maximal effect) | +110 ± 4 beats/min | [7] | ||

| Mean Arterial Pressure | Catecholamine-depleted, pentobarbital-anesthetized, vagotomized rats | 10 µg/kg to 1 mg/kg | Dose-related decrease | [7] |

Experimental Protocols

Protocol 1: Evaluation of Cardiovascular Effects in Anesthetized Rats

This protocol is based on the methodology for assessing the agonist and antagonist effects of Cicloprolol at cardiac and vascular adrenoceptors in vivo.[7]

1. Animal Model:

-

Species: Male Sprague Dawley rats (or other appropriate strain).

-

Weight: 250-300g.

-

Preparation:

-

Catecholamine depletion can be achieved by prior treatment with reserpine.

-

Anesthetize the rat with pentobarbital (B6593769) sodium (intraperitoneal injection).

-

Perform vagotomy to eliminate vagal nerve influence on the heart.

-

Place the animal under artificial respiration.[7]

-

2. Surgical Preparation and Monitoring:

-

Cannulate the femoral vein for intravenous administration of this compound and other agents.[7]

-

Cannulate the right carotid artery and connect it to a pressure transducer to measure arterial blood pressure.[7]

-

Record heart rate using a cardiotachometer triggered by the blood pressure signal.[7]

3. Drug Preparation and Administration:

-

Drug: this compound.

-

Vehicle: Prepare a stock solution in a suitable vehicle (e.g., saline).

-

Dosing Regimen: Administer Cicloprolol intravenously in a dose-escalating manner (e.g., 10 µg/kg, 30 µg/kg, 100 µg/kg, up to 1 mg/kg).[7] Allow for a stabilization period between doses to observe the full effect.

4. Data Acquisition and Analysis:

-

Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the experiment.

-

Calculate the change in MAP and HR from the baseline values recorded before drug administration.

-

Construct dose-response curves for the effects of Cicloprolol on MAP and HR.

Experimental Workflow

The following diagram outlines the experimental workflow for Protocol 1.

References

- 1. What is the mechanism of Celiprolol Hydrochloride? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Celiprolol, a vasodilatory beta-blocker, inhibits pressure overload-induced cardiac hypertrophy and prevents the transition to heart failure via nitric oxide-dependent mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Celiprolol Hydrochloride used for? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Celiprolol: agonist and antagonist effects at cardiac beta 1- and vascular beta 2-adrenoceptors determined under in vivo conditions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Designing In Vitro Assays to Determine the Efficacy of Cicloprolol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction Cicloprolol Hydrochloride is a selective β1-adrenergic receptor antagonist with partial agonist properties, also known as intrinsic sympathomimetic activity (ISA).[1] This unique pharmacological profile necessitates a comprehensive suite of in vitro assays to fully characterize its efficacy. As an antagonist, Cicloprolol blocks the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β1-adrenergic receptors, which are predominantly found in cardiac tissue.[2] Its partial agonist activity means it can also weakly stimulate the receptor.[1]

These protocols detail the essential in vitro assays required to quantify the binding affinity, functional antagonism, and partial agonism of this compound. The primary assays focus on receptor binding and the modulation of the canonical Gs-protein signaling pathway, which results in the production of the second messenger cyclic AMP (cAMP).[2][3]

Assay 1: Competitive Radioligand Binding for Receptor Affinity and Selectivity

This assay determines the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors to establish its potency and selectivity. The assay measures the ability of unlabeled Cicloprolol to compete with a radiolabeled ligand for binding to the receptor.[4][5]

Logical Workflow for Binding Affinity Determination

Caption: Workflow for the radioligand binding assay.

Experimental Protocol: Radioligand Binding

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing either human β1 or β2 adrenergic receptors in appropriate media.

-

Harvest confluent cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[6]

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in a binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).[6]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:[6]

-

150 µL of diluted cell membranes (e.g., 10-20 µg protein).

-

50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding. For non-specific binding, use a high concentration of a non-radiolabeled antagonist like propranolol.

-

50 µL of a fixed concentration of radioligand (e.g., [¹²⁵I]-Iodocyanopindolol) near its Kd value.

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[6]

-

-

Filtration and Quantification:

-

Stop the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[6]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Cicloprolol.

-

Determine the IC50 value (the concentration of Cicloprolol that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Cicloprolol Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | β1/β2 Selectivity Ratio |

| Cicloprolol HCl | β1-AR | 1.5 | 35x |

| β2-AR | 52.5 | ||

| Propranolol (Non-selective control) | β1-AR | 2.0 | 1x |

| β2-AR | 2.1 | ||

| Atenolol (β1-selective control) | β1-AR | 15.0 | 50x |

| β2-AR | 750.0 |

Note: Data are representative examples for illustrative purposes.

Assay 2: Functional Cellular Assay for Antagonism and Partial Agonism

This assay quantifies this compound's functional activity by measuring its effect on intracellular cyclic AMP (cAMP) levels in whole cells. It is performed in two modes:

-

Antagonist Mode: Measures the ability of Cicloprolol to inhibit cAMP production stimulated by a full agonist (e.g., Isoproterenol).

-

Agonist Mode: Measures the ability of Cicloprolol alone to stimulate cAMP production, quantifying its intrinsic sympathomimetic activity (ISA).

β1-Adrenergic Receptor Signaling Pathway

Caption: Cicloprolol's dual action on the β1-AR pathway.

Experimental Protocol: cAMP Measurement

-

Cell Culture:

-

Seed HEK293 or CHO cells stably expressing the β1-adrenergic receptor into 96- or 384-well plates.

-

Allow cells to adhere and grow to near confluency (24-48 hours).

-

-

Assay Procedure (Antagonist Mode):

-

Wash cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Add a fixed concentration of a full agonist (e.g., Isoproterenol at its EC80 concentration) to all wells (except negative controls).

-

Incubate for an additional 15-30 minutes to stimulate cAMP production.

-

-

Assay Procedure (Agonist Mode):

-

Wash cells as above.

-

Add various concentrations of this compound (or a full agonist for the positive control) to the cells.

-

Incubate for 15-30 minutes.

-

-

cAMP Detection and Analysis:

-

Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure intracellular cAMP levels using a suitable method, such as:

-

For Antagonist Mode: Plot the response (e.g., luminescence or HTRF ratio) against the log concentration of Cicloprolol to determine the IC50.

-

For Agonist Mode: Plot the response against the log concentration of Cicloprolol to determine the EC50 and the maximum effect (Emax) relative to the full agonist.

-

Data Presentation: Cicloprolol Functional Activity

Table 2: Antagonist Potency at the β1-Adrenergic Receptor

| Compound | Assay Mode | IC50 (nM) |

|---|---|---|

| Cicloprolol HCl | Antagonist vs. Isoproterenol | 4.5 |

| Propranolol | Antagonist vs. Isoproterenol | 5.2 |

| Atenolol | Antagonist vs. Isoproterenol | 35.0 |

Table 3: Partial Agonist Activity (ISA) at the β1-Adrenergic Receptor

| Compound | Assay Mode | EC50 (nM) | Emax (% of Isoproterenol) |

|---|---|---|---|

| Cicloprolol HCl | Agonist | 15.2 | 30% |

| Isoproterenol (Full Agonist) | Agonist | 1.1 | 100% |

| Atenolol (Neutral Antagonist) | Agonist | N/A | 0% |

Note: Data are representative examples for illustrative purposes. N/A = Not Applicable.

References

- 1. Cicloprolol - Wikipedia [en.wikipedia.org]

- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cAMP-Glo™ Assay [worldwide.promega.com]

Application Notes and Protocols for Cicloprolol Hydrochloride in Cultured Cardiomyocytes

Disclaimer: The information provided herein is intended for research purposes only. "Cicloprolol" appears to be a less common term; the available research literature predominantly refers to "Celiprolol," a structurally similar third-generation beta-blocker. Therefore, these protocols are based on the properties and applications of Celiprolol Hydrochloride. Researchers should validate these protocols for their specific experimental setup.

I. Application Notes

1. Introduction Celiprolol Hydrochloride is a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist.[1][2] This dual mechanism of action distinguishes it from other beta-blockers, providing a unique pharmacological profile that includes vasodilation in addition to its antihypertensive and antianginal properties.[1][2][3] In the context of cardiac research, Celiprolol is investigated for its potential to mitigate pathological cardiac hypertrophy and prevent the transition to heart failure.[4] Its effects are notably linked to the nitric oxide (NO) signaling pathway.[4]